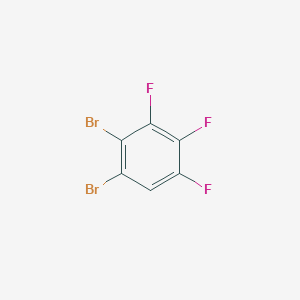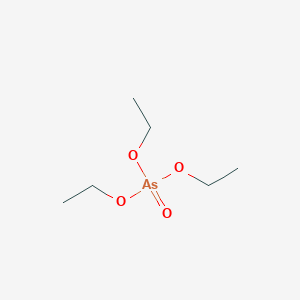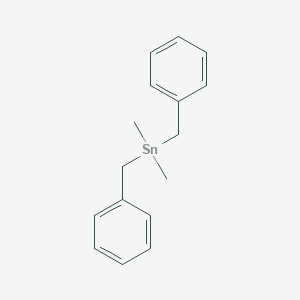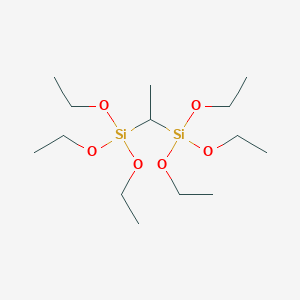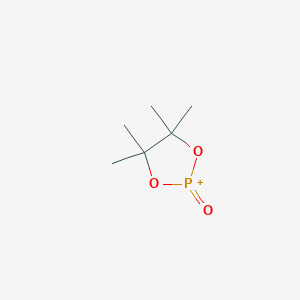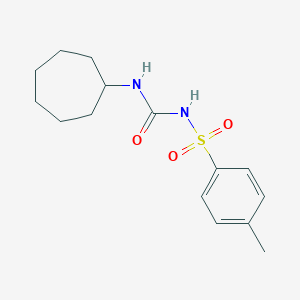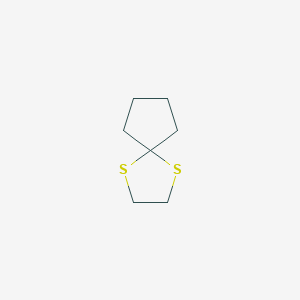
Cyclopentanone ethylene dithioketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone ethylene dithioketal (CPED) is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. CPED is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. In addition, CPED has been found to exhibit interesting biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Cyclopentanone ethylene dithioketal is not fully understood. However, it is believed that Cyclopentanone ethylene dithioketal acts by interfering with the normal functioning of enzymes and proteins in cells. This leads to the inhibition of various cellular processes, ultimately resulting in the observed biological activities.
Effets Biochimiques Et Physiologiques
Cyclopentanone ethylene dithioketal has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Cyclopentanone ethylene dithioketal has also been found to exhibit antibacterial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Cyclopentanone ethylene dithioketal has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopentanone ethylene dithioketal is its versatility as a reagent in organic synthesis. It can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. Cyclopentanone ethylene dithioketal is also relatively easy to synthesize and can be carried out under mild conditions.
One limitation of Cyclopentanone ethylene dithioketal is its toxicity. Cyclopentanone ethylene dithioketal has been found to be toxic to cells at high concentrations, which limits its use in biological applications. In addition, Cyclopentanone ethylene dithioketal is a relatively unstable compound and can decompose over time, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on Cyclopentanone ethylene dithioketal. One area of interest is the development of new synthetic methods for Cyclopentanone ethylene dithioketal and its derivatives. This could lead to the synthesis of new complex organic molecules with interesting biological activities.
Another area of interest is the elucidation of the mechanism of action of Cyclopentanone ethylene dithioketal. This could lead to a better understanding of how Cyclopentanone ethylene dithioketal interacts with cells and could ultimately lead to the development of new drugs with improved efficacy.
Finally, there is a need for further research on the toxicity of Cyclopentanone ethylene dithioketal. This could lead to the development of safer methods for the use of Cyclopentanone ethylene dithioketal in biological applications.
Méthodes De Synthèse
Cyclopentanone ethylene dithioketal can be synthesized by the reaction of cyclopentanone with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then reacts with ethylene to form Cyclopentanone ethylene dithioketal. The synthesis of Cyclopentanone ethylene dithioketal is relatively simple and can be carried out under mild conditions.
Applications De Recherche Scientifique
Cyclopentanone ethylene dithioketal has been extensively studied for its applications in organic synthesis. It has been used as a reagent in a variety of reactions, including Michael additions, aldol reactions, and cycloadditions. Cyclopentanone ethylene dithioketal has been found to be a highly effective reagent in these reactions, producing high yields of the desired products.
In addition to its applications in organic synthesis, Cyclopentanone ethylene dithioketal has also been found to exhibit interesting biological activities. It has been shown to have antifungal, antibacterial, and antiviral properties. Cyclopentanone ethylene dithioketal has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
176-39-6 |
|---|---|
Nom du produit |
Cyclopentanone ethylene dithioketal |
Formule moléculaire |
C7H12S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 |
Clé InChI |
PQILQFSSQOQLEJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SCCS2 |
SMILES canonique |
C1CCC2(C1)SCCS2 |
Autres numéros CAS |
176-39-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



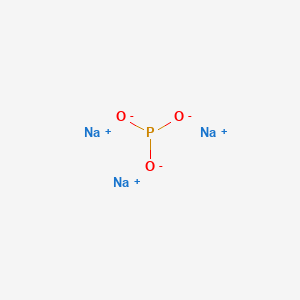
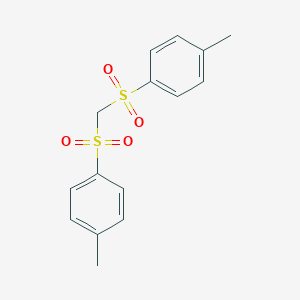
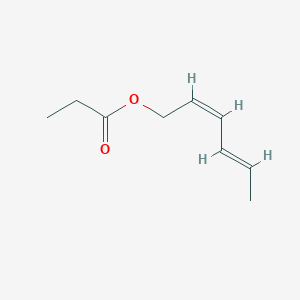
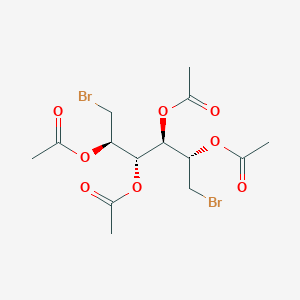
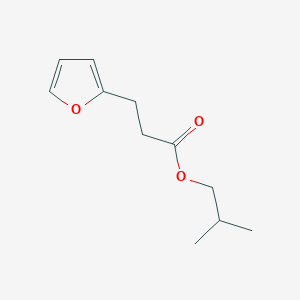
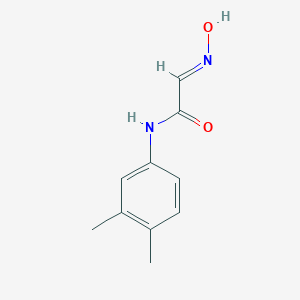
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
